6-Ethylpiperidine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-ethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
MRHQGHWMJRCOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CN1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 6 Ethylpiperidine 3 Carboxylic Acid
Advanced Approaches to Piperidine (B6355638) Ring Formation for 6-Ethylpiperidine Scaffolds
Constructing the 6-ethyl-3-carboxy-substituted piperidine ring requires precise control over regioselectivity and stereoselectivity. Key strategies involve the reduction of a pre-functionalized pyridine (B92270) ring, cyclization of an acyclic precursor, and methods to control the chirality of the final product.
Catalytic Hydrogenation and Reductive Strategies of Pyridine Derivatives
Catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for synthesizing piperidine scaffolds. The precursor for 6-Ethylpiperidine-3-carboxylic acid via this route would be 6-Ethylnicotinic acid. The primary challenge lies in the aromaticity of the pyridine ring, which often necessitates harsh reaction conditions such as high pressure and temperature. liverpool.ac.uk
Modern catalysts have been developed to facilitate this reduction under milder conditions with high selectivity. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium-based catalysts are commonly employed. liverpool.ac.uk For instance, rhodium oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C), accommodating functional groups like carboxylic acids and esters. liverpool.ac.uk Bimetallic nanoparticles, such as those based on palladium and copper or silver, can also enhance catalytic activity, achieving high conversion and selectivity under moderate conditions (e.g., 99% conversion at 60°C and 70 atm H₂). researchgate.net
Ionic hydrogenation offers an alternative reductive strategy. A robust iridium(III) catalyst has been described for the ionic hydrogenation of pyridines, which is notable for its tolerance of highly reducible functional groups, including bromo, nitro, and alkenyl groups. chemrxiv.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also presents a sustainable method, proceeding at ambient temperature and pressure. nih.gov This technique has demonstrated quantitative conversion of pyridine to piperidine and is applicable to derivatives like nicotinic acid. nih.gov
| Catalytic System | Precursor Example | Conditions | Outcome | Reference |
| Pd-Ag/C | Pyridine | 60°C, 70 atm H₂ | 99% conversion, 99% selectivity for piperidine | researchgate.net |
| Rh₂O₃ | Functionalized Pyridines | 40°C, 5 bar H₂ | Effective for pyridines with acid/ester groups | liverpool.ac.uk |
| RuB Nanoparticles | Pyridine | 100°C, 3.0 MPa H₂ | >99% conversion, 100% selectivity for piperidine | researchgate.net |
| Rh/C (Electrocatalytic) | Pyridine, Nicotinic Acid | Ambient Temp & Pressure | Quantitative conversion to piperidine derivatives | nih.gov |
| Iridium(III) Complex | Substituted Pyridines | Not specified | Tolerates sensitive functional groups | chemrxiv.org |
Intramolecular Cyclization Techniques for Piperidine Ring Construction
Intramolecular cyclization provides a powerful alternative for constructing the piperidine ring from a linear, acyclic precursor. These methods build the ring by forming one or more carbon-nitrogen bonds in a single step, often with good stereochemical control.
One prominent strategy is intramolecular reductive amination. This involves the cyclization of a linear amino-aldehyde or amino-ketone. For a 6-ethyl-3-carboxy scaffold, a precursor containing an amine and a suitably placed keto-ester functionality would undergo cyclization to form an intermediate imine or enamine, which is then reduced in situ to yield the piperidine ring.
Other advanced cyclization techniques include:
Radical Cyclization : Radical reactions can be initiated to form the piperidine ring. For example, a 6-endo-trig cyclization of enones has been demonstrated as a pathway to piperidinone structures, which can be further modified. mdpi.com
Reductive Hydroamination/Cyclization : An acid-mediated cascade involving the functionalization of an alkyne with an enamine can generate an iminium ion, which is then reduced to form the piperidine. mdpi.com
Intramolecular Reductive Cyclization of Keto-Azides : A stereoselective synthesis of a substituted piperidine-2-carboxylic acid was achieved using an intramolecular reductive cyclization of a conjugated keto-azide intermediate, showcasing a method to construct a 2,3,6-trisubstituted piperidine skeleton. nih.govresearchgate.net
| Cyclization Method | Precursor Type | Key Transformation | Reference |
| Reductive Amination | Amino-ketone/aldehyde | Imine/enamine formation followed by reduction | mdpi.com |
| 6-endo-trig Cyclization | Enones | Acid-mediated cyclization | mdpi.com |
| Reductive Hydroamination | Alkynes with enamine | Iminium ion formation and reduction | mdpi.com |
| Keto-Azide Cyclization | Conjugated keto-azide | Reduction of azide and C=C bond, followed by cyclization | nih.govresearchgate.net |
Enantioselective Synthesis of Chiral Piperidine Scaffolds
Since this compound possesses at least two chiral centers (at C3 and C6), controlling its stereochemistry is crucial for its potential applications. Enantioselective synthesis aims to produce a single enantiomer or diastereomer.
A leading method is the asymmetric hydrogenation of pyridine or tetrahydropyridine precursors using a chiral catalyst. Rhodium complexes paired with chiral phosphine ligands, such as Josiphos, have been successfully used in the asymmetric reductive Heck reaction of dihydropyridines with boronic acids to generate 3-substituted tetrahydropyridines with excellent enantioselectivity (up to 99% ee). organic-chemistry.org A subsequent reduction step can then provide access to the enantioenriched chiral piperidine. organic-chemistry.org
Another approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, such as cyclization or hydrogenation. The auxiliary is then removed in a later step. High diastereoselectivities have been achieved in the heterogeneous catalytic hydrogenation of chiral nicotinic acid derivatives (precursors for 3-carboxy piperidines) over a Pd/C catalyst. researchgate.net
Functionalization Strategies for the Carboxylic Acid Moiety in this compound
The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, most commonly esters and amides, through nucleophilic acyl substitution.
Nucleophilic Acyl Substitution Pathways
The central reaction for modifying a carboxylic acid is nucleophilic acyl substitution. This process involves a two-step addition-elimination mechanism. masterorganicchemistry.com
Addition : A nucleophile attacks the electrophilic carbonyl carbon of the acyl group, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen. uomustansiriyah.edu.iq
Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq
For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, direct reaction with weak nucleophiles is generally not feasible. The reaction is typically facilitated by first activating the carboxyl group. This can be achieved by:
Protonation : Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. libretexts.org
Conversion to a more reactive derivative : The carboxylic acid can be converted into a better acylating agent, such as an acid chloride (using thionyl chloride, SOCl₂) or an acid anhydride. uomustansiriyah.edu.iqyoutube.com These derivatives have much better leaving groups (Cl⁻ or a carboxylate anion, respectively), making the substitution reaction more favorable. youtube.com
Esterification and Amidation Reactions of the Carboxylic Acid Group
Esterification and amidation are two of the most common and important transformations of the carboxylic acid group in this compound.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org The acid protonates the carbonyl group, activating it for nucleophilic attack by the alcohol. libretexts.org Alternatively, the carboxylic acid can be converted to an acid chloride first and then reacted with an alcohol, a process that is often faster and does not require an acid catalyst. uomustansiriyah.edu.iq
Amidation is the reaction of a carboxylic acid with an amine to form an amide. The direct reaction is difficult because the basic amine will deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgmdpi.com To overcome this, coupling agents are widely used. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example. DCC activates the carboxylic acid by converting the -OH group into a good leaving group, allowing the amine to attack the carbonyl carbon and form the amide bond. libretexts.orglibretexts.org Other modern coupling agents and catalysts, such as KPF₆, have also been developed to promote amidation under milder, solvent-free conditions. mdpi.comnih.gov
| Reaction | Reagents | Method | Key Feature | Reference |
| Esterification | Alcohol, H₂SO₄ | Fischer Esterification | Acid-catalyzed, equilibrium-driven process | libretexts.org |
| Esterification | 1. SOCl₂ 2. Alcohol | Acid Chloride Formation | Proceeds via a highly reactive intermediate | uomustansiriyah.edu.iq |
| Amidation | Amine, DCC | DCC Coupling | Activates the carboxylic acid, allowing reaction with amines | libretexts.orglibretexts.org |
| Amidation | Amine, Heat (>100°C) | Thermal Amidation | Drives off water from the ammonium carboxylate salt | libretexts.orgmdpi.com |
| Amidation | Amine, KPF₆ | Catalytic Amidation | Promotes reaction under milder, often solvent-free, conditions | nih.gov |
Selective Derivatization for Enhanced Reactivity and Specific Applications (e.g., silylation, alkylation)
Selective derivatization of the functional groups in this compound, namely the secondary amine and the carboxylic acid, is a critical step to modulate its reactivity and tailor it for specific applications. Common derivatization techniques include silylation and alkylation.
Silylation:
Silylation is a widely employed strategy to temporarily protect reactive functional groups like carboxylic acids and amines during chemical synthesis. This protection prevents unwanted side reactions and allows for selective modification of other parts of the molecule. In the context of piperidine-3-carboxylic acid derivatives, the carboxylic acid group can be converted into a silyl ester. This transformation is typically achieved by reacting the carboxylic acid with a silylating agent, such as a silyl halide (e.g., trimethylsilyl chloride), in the presence of a base. The resulting silyl ester is generally more soluble in organic solvents and less reactive than the free carboxylic acid, facilitating subsequent reactions. The silyl protecting group can be readily removed under mild conditions, often by treatment with a fluoride source or by aqueous workup, to regenerate the carboxylic acid.
Alkylation:
Alkylation of the piperidine nitrogen introduces a substituent that can significantly alter the compound's biological and physicochemical properties. N-alkylation of piperidine derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. For a secondary amine like this compound, direct N-alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination. In reductive amination, the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent. This method is often preferred for its efficiency and the wide range of substituents that can be introduced.
A plausible synthetic route for the N-alkylation of a 6-substituted piperidine-3-carboxylic acid ester could involve the reaction with an alkyl halide in the presence of a non-nucleophilic base to prevent side reactions. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing byproducts.
Table 1: Common Derivatization Techniques for Piperidine Carboxylic Acids
| Derivatization | Reagent Examples | Purpose |
| Silylation | Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl) | Protection of the carboxylic acid group to prevent its reactivity in subsequent synthetic steps. |
| N-Alkylation | Alkyl halides (e.g., ethyl iodide), Aldehydes/Ketones with a reducing agent | Modification of the piperidine nitrogen to introduce various substituents for specific applications. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes. This involves the use of eco-friendly reagents, solvents, and catalysts, as well as minimizing waste generation.
Eco-friendly Catalytic Oxidation Methods for Carboxylic Acid Formation
The final step in the synthesis of this compound from a corresponding aldehyde precursor (6-ethylpiperidine-3-carbaldehyde) would be the oxidation of the aldehyde to a carboxylic acid. Traditional oxidation methods often employ stoichiometric amounts of hazardous and toxic reagents like chromium-based oxidants. Green chemistry focuses on replacing these with catalytic methods that utilize benign oxidants.
Several eco-friendly catalytic oxidation methods are applicable for this transformation:
Aerobic Oxidation with Metal Catalysts: Transition metal catalysts, such as those based on palladium, can facilitate the oxidation of aldehydes to carboxylic acids using molecular oxygen or air as the ultimate oxidant. These reactions are often performed in water or other environmentally benign solvents.
Organocatalytic Oxidation: N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the aerobic oxidation of aldehydes. These metal-free catalysts offer a more sustainable alternative to heavy metal-based systems.
TEMPO-mediated Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are highly efficient catalysts for the oxidation of alcohols and aldehydes. In conjunction with a co-oxidant like sodium hypochlorite (bleach) or in electrochemical systems, TEMPO can selectively oxidize aldehydes to carboxylic acids under mild conditions.
Enzymatic Oxidation: Biocatalysis using enzymes such as aldehyde oxidases offers a highly selective and environmentally friendly route to carboxylic acids. These reactions are typically performed in aqueous media under mild temperature and pH conditions.
Table 2: Comparison of Eco-friendly Oxidation Methods for Aldehyde to Carboxylic Acid Conversion
| Method | Catalyst | Oxidant | Advantages |
| Aerobic Oxidation | Palladium-based catalysts | Air/Oxygen | High atom economy, use of a green oxidant. |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Air/Oxygen | Metal-free, mild reaction conditions. |
| TEMPO-mediated Oxidation | TEMPO | Sodium hypochlorite, Electrochemical | High selectivity, mild conditions. |
| Enzymatic Oxidation | Aldehyde oxidase | Air/Oxygen | High selectivity, aqueous media, mild conditions. |
Solvent Selection and Waste Minimization in Piperidine Synthesis
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For the multi-step synthesis of a substituted piperidine like this compound, a solvent selection guide can be a valuable tool. Pharmaceutical companies have developed such guides that rank solvents based on their safety, health, and environmental impact.
Green Solvent Alternatives:
Water: When possible, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. For certain steps in piperidine synthesis, particularly those involving enzymatic catalysis or water-soluble reagents, water can be an excellent choice.
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining popularity as greener alternatives to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable solvent that can be used for both reactions and extractions. Its properties can be tuned by adjusting pressure and temperature.
Waste Minimization Strategies:
Beyond solvent replacement, several strategies can be employed to minimize waste in the synthesis of this compound:
Process Intensification: Combining multiple reaction steps into a one-pot synthesis reduces the need for intermediate workups and purifications, thereby minimizing solvent consumption and waste generation.
Catalyst Recycling: The use of heterogeneous catalysts or catalysts immobilized on solid supports allows for their easy separation from the reaction mixture and subsequent reuse, reducing waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves choosing reactions with high atom economy, such as addition and cycloaddition reactions.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and contributing to a safer and more efficient chemical industry.
Reactivity and Mechanistic Investigations of 6 Ethylpiperidine 3 Carboxylic Acid
Detailed Reaction Mechanisms for Derivatization
Derivatization of 6-Ethylpiperidine-3-carboxylic acid primarily involves reactions targeting the carboxylic acid moiety to form esters and amides, or the functionalization of the piperidine (B6355638) ring's C-H bonds.
The conversion of the carboxylic acid group in this compound to an ester can be achieved through several established methods, each with a unique mechanism. Given that the molecule is an amino acid, the secondary amine of the piperidine ring can be protonated in acidic conditions, rendering it non-nucleophilic and preventing it from interfering with the esterification of the carboxylic acid. orgoreview.com
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org The mechanism is an equilibrium process and involves several reversible steps. masterorganicchemistry.com It is typically performed using an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.com
Protonation : The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). chemistrytalk.orgkhanacademy.org This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack : The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, specifically an oxonium ion. wikipedia.orgchemistrytalk.org
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.comchemistrytalk.org
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemistrytalk.org
Steglich Esterification : This method allows for ester formation under mild conditions, making it suitable for substrates that are sensitive to strong acids. numberanalytics.com It utilizes a coupling agent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgfiveable.me
Activation of Carboxylic Acid : DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net
Role of DMAP : While the alcohol can directly attack the O-acylisourea, the reaction is significantly accelerated by DMAP. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an even more reactive intermediate, an N-acylpyridinium species ("active ester"). organic-chemistry.orgfiveable.me
Nucleophilic Attack by Alcohol : The alcohol then attacks the activated acyl group of the intermediate, forming the ester. organic-chemistry.org
Byproduct Formation : The reaction yields the desired ester and a stable urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can often be removed by filtration. organic-chemistry.org
Mitsunobu Reaction : This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgmissouri.edu In the context of esterifying this compound, the roles are reversed: the carboxylic acid acts as the nucleophile, and an external alcohol is the electrophile precursor. The reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
Phosphonium (B103445) Intermediate Formation : Triphenylphosphine attacks the azodicarboxylate (DEAD) to form a betaine (B1666868) intermediate. chemistrysteps.comnih.gov
Protonation : This basic intermediate deprotonates the carboxylic acid, forming a carboxylate anion and a protonated phosphonium-DEAD adduct. chemistrysteps.com
Alcohol Activation : The alcohol's oxygen atom attacks the positively charged phosphorus atom of the adduct, forming an alkoxyphosphonium salt. This converts the alcohol's hydroxyl group into an excellent leaving group. chemistrysteps.comorganic-chemistry.org
Sₙ2 Displacement : The carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group in an Sₙ2 reaction, forming the ester and triphenylphosphine oxide (TPPO). wikipedia.orgmissouri.edunih.gov
Table 1: Comparison of Esterification Mechanisms
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
|---|---|---|---|
| Reagents | Carboxylic Acid, Alcohol, Strong Acid Catalyst | Carboxylic Acid, Alcohol, DCC/EDC, DMAP | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD |
| Conditions | Acidic, often requires heat (reflux) chemistrysteps.com | Mild, room temperature numberanalytics.com | Mild, often low temperature (e.g., 0 °C to RT) wikipedia.org |
| Key Intermediate | Protonated Carbonyl/Tetrahedral Intermediate masterorganicchemistry.com | O-Acylisourea organic-chemistry.org | Alkoxyphosphonium Salt organic-chemistry.org |
| Stereochemistry | Retention at chiral alcohol center | Retention at chiral alcohol center | Inversion at chiral alcohol center wikipedia.org |
| Byproducts | Water chemistrytalk.org | Dicyclohexylurea (DCU) or other urea derivatives organic-chemistry.org | Triphenylphosphine oxide (TPPO), Hydrazodicarboxylate nih.gov |
| Advantages | Simple, inexpensive reagents wikipedia.org | Mild conditions, good for acid-sensitive substrates organic-chemistry.org | Mild conditions, stereochemical control missouri.edu |
| Disadvantages | Equilibrium reaction, harsh conditions masterorganicchemistry.com | Stoichiometric byproducts can complicate purification organic-chemistry.org | Stoichiometric byproducts, poor atom economy nih.gov |
The formation of an amide bond from the carboxylic acid group of this compound and an amine is a cornerstone of peptide synthesis. creative-peptides.com The direct reaction is thermodynamically unfavorable, so the carboxylic acid must first be "activated" using a coupling reagent. creative-peptides.comjpt.com
The general mechanism involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine. jpt.com
Carbodiimide-Mediated Coupling (e.g., DCC, EDC) :
Activation : Similar to the Steglich esterification, the carbodiimide (DCC or EDC) reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate. youtube.com
Nucleophilic Attack : The amine's nitrogen atom directly attacks the carbonyl carbon of the O-acylisourea intermediate. youtube.com This forms a tetrahedral intermediate.
Rearrangement and Product Formation : The tetrahedral intermediate collapses, expelling the urea byproduct and forming the amide bond. youtube.com
Racemization Suppression : A significant side reaction is the formation of an oxazolone (B7731731) intermediate, which can lead to racemization at the adjacent chiral center. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide. uni-kiel.de
Onium Salt-Mediated Coupling (e.g., HATU, HBTU) :
Base-Mediated Deprotonation : The reaction is typically run with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid to form a carboxylate. youtube.com
Activation : The onium salt reagent (e.g., HATU) reacts with the carboxylate to form a highly reactive activated ester (an O-acylisouronium species). youtube.combachem.com These are generally more stable and reactive than the intermediates formed with carbodiimides alone.
Nucleophilic Attack : The amine attacks the activated ester, forming the tetrahedral intermediate which then collapses to yield the amide product. bachem.com The use of these reagents often leads to high yields, fast reaction times, and low levels of racemization. uni-kiel.debachem.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism Synopsis | Advantages |
|---|---|---|---|
| Carbodiimides | DCC, EDC jpt.com | Forms a reactive O-acylisourea intermediate that is attacked by the amine. youtube.com | Inexpensive, widely used. youtube.com |
| Phosphonium Salts | BOP, PyBOP jpt.com | Forms an activated phosphonium ester intermediate. | High efficiency, low racemization (when used with additives). uni-kiel.de |
| Uronium/Aminium Salts | HBTU, HATU, TBTU jpt.com | Forms a highly reactive uronium/aminium active ester. youtube.com | Very fast reaction rates, high yields, effective for hindered amino acids. bachem.com |
Directly modifying the C-H bonds of the piperidine ring represents a modern and efficient strategy for derivatization. Palladium-catalyzed C-H arylation is a powerful method for this purpose. The regioselectivity of the reaction (i.e., which C-H bond reacts) is controlled by a directing group. For a C3-substituted piperidine like the subject compound, an aminoquinoline amide directing group attached at the C3 position can direct arylation to the C4 position. acs.orgacs.org
The general catalytic cycle for a Pd-catalyzed C-H arylation typically involves three key steps:
C-H Activation/Metalation : A palladium catalyst, coordinated to the directing group, selectively cleaves a specific C-H bond on the piperidine ring. This step often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is broken and a C-Pd bond is formed simultaneously with the help of a base (like carbonate or acetate). acs.org This forms a palladacycle intermediate. acs.org For piperidine-3-carboxamides, this can favor the formation of a palladacycle at the C4 position. acs.org
Oxidative Addition : An aryl halide (e.g., an aryl iodide) reacts with the Pd(II)-palladacycle. The palladium center is oxidized from Pd(II) to Pd(IV) as the C-I bond of the aryl iodide adds to the metal. acs.org
Reductive Elimination : The final step is the formation of the new carbon-carbon bond between the piperidine ring and the aryl group. The two organic fragments (the piperidine and the aryl group) are eliminated from the palladium center, which is reduced from Pd(IV) back to Pd(II), thus regenerating the active catalyst for the next cycle. acs.org This step is often the turnover-limiting step in the catalytic cycle. acs.org
Studies have shown that the choice of ligand on the palladium catalyst and the specific directing group can influence the regioselectivity, allowing for targeted functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govrsc.org For instance, ruthenium catalysts have also been employed for the selective mono-arylation at the α-position (C2 or C6) of piperidines by using a modified pyridine (B92270) directing group. nih.gov
Intramolecular and Intermolecular Reactivity Profiles
The reactivity of this compound is a composite of the individual reactivities of its constituent functional groups.
The nitrogen atom in the piperidine ring is a secondary amine, which confers upon it both basic and nucleophilic properties. youtube.com
Basicity : The amino group can readily accept a proton from an acid. In the context of the molecule itself, it can deprotonate the carboxylic acid group to form a zwitterion, a species with both a positive and a negative charge. youtube.comlibretexts.org The pH at which the molecule exists predominantly as a neutral zwitterion is its isoelectric point (pI). libretexts.org
Nucleophilicity : As a nucleophile, the nitrogen can participate in several reactions:
N-Alkylation : It can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. The choice of alkylating agent and reaction conditions is critical to avoid over-alkylation to a quaternary ammonium (B1175870) salt.
N-Acylation : It can react with acylating agents like acid chlorides or acid anhydrides to form an N-acylpiperidine (an amide). This reaction is often used to install a protecting group on the nitrogen, which can modulate its reactivity and serve as a directing group for other transformations. orgoreview.com
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. nih.govuobaghdad.edu.iq Its reactivity is central to many derivatization strategies. researchgate.netnih.gov
Acidity and Deprotonation : The most fundamental reaction is the loss of a proton to form a carboxylate anion. libretexts.org This is readily achieved by treatment with a base. The resulting carboxylate is generally unreactive toward nucleophilic substitution but can act as a nucleophile itself, for example, in reactions with alkyl halides.
Conversion to Esters : As detailed in section 3.1.1, the carboxylic acid can be converted to an ester. This is a common derivatization that modifies the polarity and reactivity of the molecule. chemistrysteps.comsparkl.me In acidic esterification conditions (Fischer), the piperidine nitrogen is protonated and thus deactivated as a competing nucleophile. orgoreview.comlibretexts.org
Conversion to Amides : The formation of amides, discussed in section 3.1.2, is another key transformation. This reaction is fundamental to building larger peptide-like structures or introducing diverse functional groups via the amine component. nih.govrsc.org The carboxylic acid must be activated with a coupling reagent for this reaction to proceed efficiently. uobaghdad.edu.iqrsc.org
Reduction : While less common for simple derivatization, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation fundamentally alters the electronic nature of this position on the piperidine ring.
Stereochemical Influences on Reaction Outcomes
The stereochemistry of this compound, which has two stereocenters at the C3 and C6 positions, gives rise to four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). The cis and trans relationships between the substituents, and their resulting axial or equatorial positions in the dominant chair conformation of the piperidine ring, are critical in dictating the molecule's reactivity.
Conformational Control of Reactivity:
The piperidine ring exists predominantly in a chair conformation. The substituents at the C3 and C6 positions can be either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring). Equatorial positions are generally more sterically accessible and thermodynamically stable for larger groups. slideshare.net
In the case of this compound, the conformational preference of the ethyl and carboxylic acid groups will influence their reactivity. For instance, a reaction involving the carboxylic acid, such as esterification, would likely proceed at different rates depending on whether the carboxyl group is in a sterically unhindered equatorial position or a more hindered axial position. youtube.com The acidity (pKa) of the carboxylic acid can also be affected by its conformation due to differences in solvation of the resulting carboxylate anion. youtube.com An equatorial carboxylate is typically better solvated and thus more stabilized than an axial one, which can be shielded by the ring structure. youtube.com
Diastereoselectivity in Reactions:
The pre-existing stereocenters in this compound will direct the stereochemical outcome of reactions at other sites on the molecule. For example, if the carboxylic acid group is converted to an acyl chloride and then reacted with a nucleophile, the direction of nucleophilic attack could be influenced by the steric bulk of the ethyl group at the 6-position, leading to a preference for one diastereomeric product over another.
In photoredox-catalyzed C-H arylation of complex piperidines, it has been observed that while the initial reaction may be non-selective, a subsequent epimerization can lead to the thermodynamically most stable diastereomer as the major product. nih.govchemrxiv.org This suggests that for reactions of this compound that proceed under equilibrium conditions, the product distribution will likely favor the stereoisomer with the most stable arrangement of substituents, which is typically with bulkier groups in equatorial positions.
Illustrative Data on Stereochemical Influence:
Interactive Data Table: Hypothetical Influence of Stereoisomerism on the Esterification of this compound
| Stereoisomer of this compound | Predominant Conformation of -COOH | Relative Reaction Rate (Hypothetical) | Major Diastereomeric Product Ratio (Hypothetical) |
| (3R, 6S) - cis | Equatorial | 1.00 | 85:15 |
| (3S, 6R) - cis | Equatorial | 1.00 | 85:15 |
| (3R, 6R) - trans | Axial | 0.45 | 60:40 |
| (3S, 6S) - trans | Axial | 0.45 | 60:40 |
Note: This data is illustrative and intended to demonstrate the principles of stereochemical influence. Actual experimental results may vary.
The table presupposes that the cis isomers would have the carboxylic acid group in a more accessible equatorial position, leading to a faster reaction rate. Conversely, the trans isomers would force the carboxylic acid into a more hindered axial position, slowing the reaction. The diastereomeric ratio of the products would also be expected to be influenced by the facial bias created by the substituents on the piperidine ring.
Computational Chemistry and Theoretical Studies of 6 Ethylpiperidine 3 Carboxylic Acid
Molecular Orbital Analysis and Electrostatic Potentials
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and electrical transport properties. ajchem-a.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org
For 6-Ethylpiperidine-3-carboxylic acid, a theoretical calculation, likely employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p), would be used to determine these energy values. researchgate.net Such an analysis would reveal the regions of the molecule associated with the HOMO and LUMO. Typically, the HOMO is localized on the more electron-rich parts of the molecule, which are prone to electrophilic attack, while the LUMO is situated on the electron-deficient areas, susceptible to nucleophilic attack. ajchem-a.com
From these energies, several global reactivity descriptors can be calculated to predict the molecule's behavior:
Ionization Potential (I): Approximated as I ≈ -EHOMO ajchem-a.com
Electron Affinity (A): Approximated as A ≈ -ELUMO ajchem-a.com
Chemical Hardness (η): Calculated as η = (I - A) / 2, indicating resistance to change in electron distribution. scirp.org
Chemical Potential (μ): Given by μ = -(I + A) / 2, representing the escaping tendency of electrons. ajchem-a.com
Electrophilicity Index (ω): Calculated as ω = μ² / 2η, which quantifies the energy lowering of a molecule when it accepts electrons. ajchem-a.com
While specific values for this compound are not present in the searched literature, studies on similar molecules like aromatic carboxylic acids and other heterocyclic compounds provide a framework for what to expect. researchgate.netresearchgate.net For instance, a computational study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate calculated a HOMO-LUMO gap and used it to understand charge transfer within the molecule. researchgate.netmaterialsciencejournal.org
Table 1: Hypothetical Global Reactivity Descriptors for this compound
This table is illustrative and based on the types of data generated in computational studies of similar molecules. The values are not from actual calculations on this compound.
| Parameter | Formula | Hypothetical Value (eV) |
| EHOMO | - | -7.5 |
| ELUMO | - | -1.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.5 |
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 1.0 |
| Chemical Hardness (η) | (I - A) / 2 | 3.25 |
| Electrophilicity Index (ω) | μ² / 2η | 1.74 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units (bonds, lone pairs, etc.). wisc.edunih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret from a chemical perspective.
For this compound, an NBO analysis would identify the key stabilizing interactions. These would likely include:
Intramolecular Hydrogen Bonding: The analysis could also reveal potential hydrogen bonding between the hydrogen of the carboxylic acid's hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, or one of the oxygen atoms of the carboxyl group, depending on the conformation.
In a study on 2-(2-Hydroxyphenyl)-1-azaazulene, NBO analysis was used to understand the weakening of certain bonds due to n → σ* delocalization, which influenced the tautomerization process. nih.gov A similar analysis on a piperidine derivative highlighted the importance of charge delocalization and hydrogen bonding interactions. researchgate.net
Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis for this compound
This table presents hypothetical interactions and stabilization energies to illustrate the output of an NBO analysis. These are not based on published data for the specific molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| n(N) | σ(C-C) | ~5-8 | Lone Pair → Antibonding (Hyperconjugation) |
| n(O) | σ(C-O) | ~2-4 | Lone Pair → Antibonding (Hyperconjugation) |
| σ(C-H) | σ*(C-N) | ~1-3 | Bond → Antibonding (Hyperconjugation) |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.
For this compound, computational modeling could be applied to understand its synthesis or its reactions. For example, the synthesis of piperidine derivatives often involves cycloaddition reactions or the reduction of pyridine (B92270) precursors. A computational study could model these pathways to determine the most energetically favorable route.
A study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) used quantum chemical calculations to investigate all stages of the reaction, including Michael addition and cyclization. rsc.org The study identified transition states and calculated their energy barriers, providing a comprehensive picture of the reaction mechanism. Similarly, a DFT study on the [3+2] cycloaddition reaction between nitroethene and benzonitrile (B105546) N-oxides elucidated a one-step mechanism through an asynchronous transition state. researchgate.net
If one were to study a reaction involving this compound, such as an esterification or amidation at the carboxylic acid group, computational modeling could predict the following:
Reaction Profile: A plot of energy versus the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products.
Transition State Geometries: The specific atomic arrangement at the peak of the energy barrier, which provides insight into the bond-breaking and bond-forming processes.
Activation Energies: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.
These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethylpiperidine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy serves as the cornerstone for the structural elucidation of 6-Ethylpiperidine-3-carboxylic acid, providing detailed insight into its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the distinct proton environments within the molecule. The carboxylic acid proton (-COOH) typically appears as a very broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton on the piperidine (B6355638) nitrogen (N-H) would also likely present as a broad signal.
Protons on the piperidine ring would produce complex, overlapping multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The proton at the C3 position, adjacent to the carboxylic acid group, would be deshielded and appear further downfield within this range. Similarly, the proton at the C6 position, bonded to the carbon bearing the ethyl group, would be shifted downfield. The ethyl group itself would give rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from spin-spin coupling with each other. Protons on carbons alpha to a carbonyl group typically resonate in the 2.0-3.0 ppm region. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general chemical shift ranges.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Piperidine Ring (N-H) | Variable, Broad | Broad Singlet |
| Piperidine Ring (-CH-) | 2.5 - 3.5 | Multiplet |
| Piperidine Ring (-CH₂-) | 1.5 - 3.0 | Multiplets |
| Ethyl Group (-CH₂-) | ~2.5 | Quartet |
| Ethyl Group (-CH₃) | ~1.0 | Triplet |
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 170-180 ppm range. libretexts.org The carbons of the piperidine ring would resonate in the aliphatic region, generally between 20 and 60 ppm. The C3 and C6 carbons, being substituted, would have chemical shifts distinct from the other ring carbons (C2, C4, C5). The two carbons of the ethyl group would appear at the upfield end of the spectrum, with the methyl carbon being the most shielded. For comparison, in related piperidine structures, carbon resonances are observed in the 30-50 ppm range. ipb.pt
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general chemical shift ranges.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 170 - 180 |
| Piperidine Ring (C3, C6) | 40 - 60 |
| Piperidine Ring (C2, C4, C5) | 20 - 45 |
| Ethyl Group (-CH₂) | ~25 |
| Ethyl Group (-CH₃) | ~10 |
To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry and conformation of this compound, advanced 2D NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the piperidine ring and the ethyl group. For instance, it would show a correlation between the -CH₂ and -CH₃ protons of the ethyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This experiment is vital for establishing the relative stereochemistry at the C3 and C6 positions. For example, the presence or absence of a NOE cross-peak between the protons at C3 and C6 would indicate whether the carboxylic acid and ethyl groups are on the same side (cis) or opposite sides (trans) of the piperidine ring.
These advanced techniques, by providing a complete picture of connectivity and spatial relationships, are critical for moving beyond a simple 1D spectral analysis to a full structural and stereochemical assignment. ipb.ptresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, offers a powerful method for identifying the functional groups present in this compound and for analyzing the extensive network of hydrogen bonds that defines its solid-state structure and influences its properties.
The IR and Raman spectra of this compound would be dominated by absorptions characteristic of its constituent functional groups. udel.edu
O-H Stretch: The carboxylic acid O-H group gives rise to a very strong and characteristically broad absorption band in the IR spectrum, typically centered in the 2500-3300 cm⁻¹ region. This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. libretexts.org
N-H Stretch: The piperidine N-H bond would produce a moderate absorption, usually in the 3200-3500 cm⁻¹ range. udel.edu The position and shape of this band are also sensitive to hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group and the piperidine ring would appear as a series of sharp to medium bands in the 2850-3000 cm⁻¹ region. udel.edu
C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and sharpest bands in the IR spectrum, typically found between 1700 and 1725 cm⁻¹ for a hydrogen-bonded dimer. If the compound exists in a zwitterionic form, this would be replaced by strong carboxylate (COO⁻) asymmetric and symmetric stretching bands. researchgate.net
C-O Stretch: The C-O single bond stretch of the carboxylic acid group results in a medium to strong band in the 1210-1320 cm⁻¹ region. udel.edu
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on the analysis of similar structures and general vibrational frequency ranges.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| N-H Stretch | Amine | 3200 - 3500 | Moderate |
| C-H Stretch | Aliphatic | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium-Strong |
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The extensive hydrogen bonding network in solid this compound, involving both the carboxylic acid and the secondary amine functionalities, can be analyzed through shifts in vibrational frequencies.
The broadness and significant red-shift (shift to lower frequency) of the O-H stretching band from its expected position for a "free" hydroxyl group is direct evidence of strong intermolecular O-H···O=C hydrogen bonding, characteristic of carboxylic acid dimers. libretexts.org Furthermore, the N-H stretching frequency can provide insight into its involvement in hydrogen bonding, for instance, N-H···O=C interactions.
In some amino acids, the proton from the carboxylic acid can transfer to the basic nitrogen atom, forming a zwitterion. A study of the related piperidine-3-carboxylic acid showed it exists in a zwitterionic form, stabilized by an N-H···O intramolecular hydrogen bond. researchgate.net If this compound were to adopt a similar zwitterionic structure, the IR spectrum would change dramatically: the broad O-H stretch would disappear, and the C=O stretch at ~1710 cm⁻¹ would be replaced by two distinct carboxylate (COO⁻) absorptions: a strong, asymmetric stretch near 1600 cm⁻¹ and a weaker, symmetric stretch near 1400 cm⁻¹. Analysis of these key regions in the IR and Raman spectra is therefore crucial for determining the dominant tautomeric and hydrogen-bonded form of the molecule in the solid state. researchgate.netresearchgate.net
Mass Spectrometry for Fragmentation Pathway Determination
Mass spectrometry serves as a powerful analytical tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. In the case of this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides detailed insights into its structural components and their connectivity. While specific, published fragmentation data for this exact compound is not widely available, a detailed fragmentation pathway can be proposed based on the well-established fragmentation behaviors of related structures, such as piperidine alkaloids and other cyclic amino acids.
Upon introduction into the mass spectrometer using a soft ionization technique like ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion, induced by collision with an inert gas (Collision-Induced Dissociation, CID), reveals characteristic losses and cleavages that are diagnostic of its structure.
The primary fragmentation pathways anticipated for protonated this compound involve the initial loss of small neutral molecules from the carboxylic acid and piperidine ring functionalities. This is followed by the characteristic cleavage of the piperidine ring itself.
A significant initial fragmentation step is the loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group. Another expected primary fragmentation is the loss of the entire carboxylic acid group in the form of formic acid (HCOOH, 46 Da) or through the combined loss of water and carbon monoxide (H₂O + CO, 46 Da).
Following these initial losses, the piperidine ring undergoes characteristic cleavage. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. In this case, cleavage can occur on either side of the nitrogen atom within the ring, leading to the formation of various open-chain fragment ions. The presence of the ethyl group at the 6-position and the carboxylic acid at the 3-position influences the relative stability of the resulting fragments, directing the fragmentation cascade.
The proposed major fragmentation pathways are summarized below:
Pathway A: Neutral loss of water from the protonated molecule.
Pathway B: Neutral loss of formic acid from the protonated molecule.
Pathway C: Ring opening of the piperidine structure via alpha-cleavage, followed by subsequent fragmentations.
The detailed research findings, including the proposed fragment ions and their corresponding mass-to-charge ratios (m/z), are presented in the following data tables.
Table 1: Proposed ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |
| 158.1181 | 140.1075 | H₂O | Ion resulting from the loss of water from the carboxylic acid group. |
| 158.1181 | 112.1126 | HCOOH | Ion formed by the elimination of the carboxylic acid group. |
| 158.1181 | 98.0969 | C₂H₅OH + CO | Ion resulting from ring cleavage and loss of the ethyl group and carbon monoxide. |
| 140.1075 | 112.1126 | CO | Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion. |
| 112.1126 | 84.0813 | C₂H₄ | Loss of ethylene (B1197577) from the piperidine ring fragment. |
Table 2: Detailed Proposed Fragmentation Pathways and Resulting Ions
| Fragmentation Step | Description | Resulting Ion m/z |
| Ionization | Protonation of the molecule | 158.1181 |
| Pathway A-1 | Loss of H₂O from the carboxylic acid | 140.1075 |
| Pathway A-2 | Subsequent loss of CO from the [M+H-H₂O]⁺ ion | 112.1126 |
| Pathway B-1 | Loss of HCOOH (formic acid) | 112.1126 |
| Pathway C-1 | Alpha-cleavage of the C2-C3 bond | 130.0868 |
| Pathway C-2 | Alpha-cleavage of the C6-N bond with rearrangement | 98.0969 |
| Pathway C-3 | Further fragmentation of ring-opened structures | Various smaller ions |
Information regarding "this compound" in the context of chiral synthesis and asymmetric catalysis is not available in the provided search results.
Following a thorough search for scholarly articles and research data, no specific information was found on the applications of "this compound" or its derivatives in the areas outlined. The search results discuss the broader topics of chiral piperidines, the use of piperidine derivatives in the synthesis of alkaloids, and the development of chiral ligands from various carboxylic acids. However, none of the available resources explicitly mention "this compound" in the context of:
Its role as a chiral building block for the stereoselective construction of complex molecules.
Its use in the synthesis of chiral piperidine-derived alkaloids.
Enantioselective transformations utilizing its derivatives.
Its application in the development of chiral ligands and organocatalysts.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information based on the current findings.
Ligand Chemistry and Coordination Behavior of 6 Ethylpiperidine 3 Carboxylic Acid
Metal-Ligand Complexation Studies with 6-Ethylpiperidine-3-carboxylic acid Derivatives
The complexation of metal ions by piperidine-carboxylic acid derivatives is a well-established field of study. These ligands typically act as bidentate chelators, coordinating to a metal center through the nitrogen atom of the piperidine (B6355638) ring and one of the oxygen atoms of the carboxylate group. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the substituents on the piperidine ring.
The ethyl group at the 6-position of the piperidine ring in this compound is expected to introduce steric effects that can influence the stability and geometry of the resulting metal complexes. The presence of this alkyl group may lead to the formation of complexes with specific stereochemistries and could potentially modulate the reactivity of the coordinated metal center.
To illustrate the types of data generated in such studies, the following table presents hypothetical stability constants for complexes of this compound with various divalent metal ions, based on trends observed with similar ligands.
| Metal Ion | Log K1 | Log K2 |
| Cu(II) | 8.5 | 7.2 |
| Ni(II) | 6.8 | 5.5 |
| Zn(II) | 6.5 | 5.1 |
| Co(II) | 6.2 | 4.9 |
| Mn(II) | 5.0 | 3.8 |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Supramolecular Interactions in Coordination Compounds
Supramolecular chemistry, the study of systems involving more than one molecule, is crucial in understanding the solid-state structures and properties of coordination compounds. In the context of metal complexes with piperidine-carboxylate ligands, supramolecular interactions such as hydrogen bonding and van der Waals forces play a significant role in the assembly of higher-order structures.
The carboxylic acid group and the secondary amine in this compound are both capable of participating in hydrogen bonding. In the solid state, it is anticipated that the carboxylate group will form hydrogen bonds with solvent molecules or with the amine group of neighboring complex units. These interactions can lead to the formation of one-, two-, or three-dimensional networks. nih.gov
Design of Functional Ligands based on the this compound Scaffold
The this compound scaffold presents a versatile platform for the design of functional ligands with tailored properties. By modifying the core structure, it is possible to develop ligands for a variety of applications, including catalysis, materials science, and bioinorganic chemistry.
One approach to designing functional ligands is to introduce additional donor groups to the scaffold. For example, the nitrogen atom of the piperidine ring can be functionalized with a variety of substituents to create multidentate ligands. This can enhance the stability of the metal complexes and allow for the coordination of a wider range of metal ions.
Another strategy is to incorporate the this compound scaffold into larger molecular architectures. For instance, it can be used as a building block for the synthesis of macrocyclic or cage-like ligands. These types of ligands are of interest for their ability to encapsulate metal ions and create unique coordination environments.
The design of bitopic ligands, which contain two distinct binding sites, is another promising area of research. researchgate.net The this compound scaffold could be used to create ligands that can simultaneously coordinate to two different metal ions or that can bind to a metal ion and a substrate. This could lead to the development of new catalysts with enhanced activity and selectivity.
The following table lists some potential modifications to the this compound scaffold and their intended functions.
| Modification | Intended Function |
| N-alkylation with a pyridyl group | Creation of a tridentate ligand |
| Esterification of the carboxylic acid | Protection of the coordinating group |
| Amidation with a fluorescent tag | Development of a sensor for metal ions |
| Incorporation into a polymer backbone | Creation of a new functional material |
Note: The information in this table is based on general principles of ligand design and does not represent a comprehensive list of all possible modifications.
Supramolecular Chemistry of 6 Ethylpiperidine 3 Carboxylic Acid and Its Derivatives
Hydrogen Bonding Networks in Solid-State and Solution
Hydrogen bonds are the most significant interactions directing the self-assembly of piperidine (B6355638) carboxylic acids. The interplay between the acidic carboxylic acid group and the basic piperidine nitrogen atom often leads to the formation of zwitterions in the solid state, which then assemble into robust hydrogen-bonded networks.
In the solid state, carboxylic acids commonly form dimeric structures through strong O-H···O hydrogen bonds. However, in amino acids like 6-Ethylpiperidine-3-carboxylic acid, the intramolecular or intermolecular transfer of a proton from the carboxylic acid to the piperidine nitrogen can occur, forming a piperidinium (B107235) carboxylate zwitterion. This charge-assisted N⁺-H···O⁻ hydrogen bonding is a particularly strong and directional interaction that plays a crucial role in the crystal lattice.
Studies on analogous compounds, such as piperidine-4-carboxylic acid, provide insight into the types of networks that can be expected. In the crystal structure of its complex with chloroacetic acid, the piperidine ring is protonated and the resulting N⁺-H₂ group acts as a hydrogen bond donor to adjacent molecules. The carboxyl group also participates in strong O-H···O bonds. Specifically, the protonated piperidine nitrogen forms N-H···O hydrogen bonds, while the carboxylic acid group engages in O-H···O interactions with the coformer. This results in a complex three-dimensional network.
In solution, the hydrogen bonding behavior depends on the solvent. In aqueous solutions, this compound can form strong hydrogen bonds with water molecules, and its protonation state will depend on the pH. In non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the piperidine nitrogen may be favored, or intermolecular dimerization could occur. Computational studies on piperidine-4-carboxylic acid complexes in both vacuum and water solution have shown that the environment drastically affects the preferred hydrogen bonding pattern, with cyclic, doubly hydrogen-bonded structures being prominent. nih.gov
| Interaction Type | Donor | Acceptor | Typical Environment |
| Carboxylic Acid Dimer | R-COOH | R-COOH | Solid-state, non-polar solvents |
| Carboxylate-Piperidinium | R-N⁺H₂ | R-COO⁻ | Solid-state (zwitterion) |
| Carboxylic Acid-Piperidine | R-COOH | R₂NH | Non-polar solvents, gas phase |
| Solute-Solvent | R-COOH, R₂NH | Water | Aqueous solution |
Co-crystallization and Salt Formation Studies
Co-crystallization and salt formation are powerful techniques in crystal engineering used to modify the physicochemical properties of molecules without altering their covalent structure. The distinction between a co-crystal (where components are linked by neutral hydrogen bonds) and a salt (where a proton is transferred from an acid to a base) is critical. ugr.es
A general guideline for predicting whether a salt or co-crystal will form is the "pKa rule". unito.it It states that a salt is likely to form if the difference between the pKa of the base (the piperidine nitrogen) and the pKa of the acid (the carboxylic acid group of the co-former) is greater than 3 (ΔpKa > 3). If the ΔpKa is less than 0, a co-crystal is expected. For values between 0 and 3, the outcome is ambiguous and can result in either species. nih.gov
For this compound, co-crystallization can be explored with a variety of "co-formers." These are typically molecules with complementary functional groups capable of forming robust hydrogen-bonded synthons. Common synthons include the carboxylic acid-pyridine and carboxylic acid-amide interactions. nih.gov
Research Findings on Related Compounds: Studies on pipemidic acid, which contains a piperazine (B1678402) ring, have shown that salt formation with benzoic acid can significantly improve solubility. The resulting crystal structure revealed a 3D layered packing directed by a wave-like hydrogen bonding network. nih.gov Similarly, the formation of drug-drug co-crystals, such as between carbamazepine (B1668303) and indomethacin, is often mediated by the formation of a heterodimer between the carboxylic acid group of one molecule and the amide group of the other. mdpi.com
The process of forming these multi-component crystals can be achieved through various methods, including:
Solvent Evaporation: Dissolving stoichiometric amounts of the active compound and the co-former in a suitable solvent and allowing the solvent to evaporate slowly. nih.gov
Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. ugr.es
Reaction Co-crystallization: Mixing reactants in a solution where the resulting co-crystal is less soluble, causing it to precipitate. nih.gov
| Co-former Functional Group | Potential Synthon with this compound | Expected Outcome |
| Carboxylic Acids (e.g., dicarboxylic acids) | Acid-Acid Homodimer, Acid-Piperidine Heterosynthon | Co-crystal or Salt |
| Amides (e.g., nicotinamide) | Acid-Amide Heterosynthon | Co-crystal |
| Pyridines (e.g., 4,4'-bipyridine) | Acid-Pyridine Heterosynthon | Co-crystal or Salt |
| Alcohols | Acid-Alcohol Heterosynthon | Co-crystal |
Self-Assembly Processes and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound and its derivatives, hydrogen bonding is the primary driver of self-assembly, leading to the formation of complex supramolecular architectures. esrf.fr These processes are governed by the information encoded in the molecule's structure—its shape, size, and the location of its functional groups. nih.gov
Template-directed synthesis is a sophisticated strategy where a pre-organized surface or molecule (the template) guides the assembly of other molecules into a specific structure that might not form otherwise. The template achieves this through molecular recognition, using non-covalent interactions to bind and orient the assembling components.
The functional groups of this compound—the hydrogen bond-donating NH and OH groups and the accepting C=O group—make it a candidate for recognition by a template. Research into the template-directed crystallization of pyrazinamide (B1679903) has shown that the specific ordering and orientation of functional groups on a template surface are critical for inducing the nucleation of a desired polymorph. rsc.org A template with strategically placed hydrogen bond acceptors could, in principle, align molecules of this compound, directing their assembly into a specific crystalline form. This highlights the importance of matching the template's recognition sites to the molecule's interaction sites. rsc.org
Supramolecular polymers are chain-like or network structures formed by the repetitive self-assembly of monomeric units held together by directional non-covalent bonds. nih.gov Molecules like this compound, which possess at least two distinct hydrogen bonding sites (the carboxyl group and the piperidine NH), can act as monomers for the formation of one-dimensional (1D) chains or "tapes."
While simple bifunctional molecules typically form 1D structures, more complex 2D or 3D architectures can be achieved by using more complex, rigid building blocks or by introducing metal-ligand coordination. esrf.frnih.gov The study of guanosine (B1672433) derivatives, for example, shows how a combination of hydrogen bonding and π-π stacking can lead to the formation of intricate G-quadruplex structures, demonstrating how multiple weak interactions can cooperate to create highly ordered assemblies. nih.gov
Future Directions in Research on this compound: An Uncharted Territory
The field of piperidine chemistry is rich with established and emerging synthetic methodologies. Generally, the synthesis of substituted piperidines can be achieved through various routes, including the hydrogenation of corresponding pyridine (B92270) precursors, transition-metal-catalyzed cyclization reactions, and multi-component reactions that allow for the construction of the piperidine ring with desired stereochemistry. However, without specific literature on this compound, any proposed synthetic route would be purely speculative, drawing parallels from the synthesis of analogous structures.
Similarly, the advanced computational and spectroscopic characterization of this compound remains to be performed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are fundamental in elucidating the precise three-dimensional structure, connectivity, and electronic properties of molecules. Computational methods, including Density Functional Theory (DFT), offer powerful tools to predict molecular geometry, vibrational frequencies, and reactivity. In the absence of experimental or theoretical data for this compound, a detailed analysis of its spectroscopic and computational profile is not possible.
The potential applications of this compound in materials science and advanced medicinal chemistry are also yet to be explored. Carboxylic acid functionalities are known to be valuable in the design of metal-organic frameworks (MOFs), polymers, and other functional materials. In medicinal chemistry, the piperidine moiety is a common feature in a vast array of therapeutic agents, acting as a key pharmacophore that influences a drug's efficacy, selectivity, and pharmacokinetic properties. Derivatives of piperidine-3-carboxylic acid, for instance, have been investigated as GABA uptake inhibitors and as intermediates in the synthesis of various bioactive compounds. The specific contribution of a 6-ethyl substituent to the biological activity or material properties of the piperidine-3-carboxylic acid scaffold is an open question that warrants future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
